2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide
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Overview
Description
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their diverse pharmacological activities, including potential anti-cancer, anti-inflammatory, and antiviral properties . The unique structure of this compound, featuring a fused tricyclic system with nitrogen atoms, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1H-indazole with 2,4-dimethylpyrimidine-5-carbaldehyde under acidic conditions to form the pyrimido[1,2-b]indazole core . This intermediate is then reacted with 4-methoxyphenethylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further chemical modifications .
Scientific Research Applications
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anti-cancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with various signaling pathways, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-hydroxyphenethyl)acetamide
- 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-chlorophenethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide is unique due to the presence of the methoxy group on the phenethyl moiety. This functional group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-15-20(14-22(28)24-13-12-17-8-10-18(29-3)11-9-17)16(2)27-23(25-15)19-6-4-5-7-21(19)26-27/h4-11H,12-14H2,1-3H3,(H,24,28) |
InChI Key |
YYGSTXWQYFGPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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